[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate
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Overview
Description
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.
Introduction of hydroxyl and oxo groups: These functional groups can be introduced through selective oxidation reactions, using reagents such as chromium trioxide or potassium permanganate.
Attachment of the oxoethyl and oxobutanoate groups: These groups can be introduced through esterification reactions, using appropriate carboxylic acids and alcohols under acidic or basic conditions.
Formation of the phenyloxan ring: This step involves the cyclization of a suitable precursor, often through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the oxo groups can yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving hydroxyl and oxo groups.
Medicine: As a potential therapeutic agent, due to its unique structure and reactivity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amino group can also interact with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate: This compound is structurally similar but may have different substituents or functional groups.
Betamethasone: A glucocorticoid with a similar cyclopenta[a]phenanthrene core, used as an anti-inflammatory agent.
Uniqueness
The unique combination of functional groups in this compound, including hydroxyl, oxo, and amino groups, distinguishes it from other similar compounds
Properties
Molecular Formula |
C40H53NO8 |
---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C40H53NO8/c1-36(2)25-39(19-21-49-36,26-8-6-5-7-9-26)18-20-41-33(45)12-13-34(46)48-24-32(44)40(47)17-15-30-29-11-10-27-22-28(42)14-16-37(27,3)35(29)31(43)23-38(30,40)4/h5-9,14,16,22,29-31,35,43,47H,10-13,15,17-21,23-25H2,1-4H3,(H,41,45)/t29-,30-,31-,35+,37-,38-,39?,40-/m0/s1 |
InChI Key |
YOWPTSSNYPDMHV-NSJZKQJASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCCC4(CCOC(C4)(C)C)C5=CC=CC=C5)O)CCC6=CC(=O)C=C[C@]36C)O |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)CCC(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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